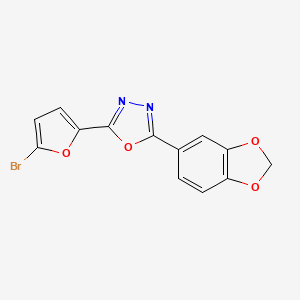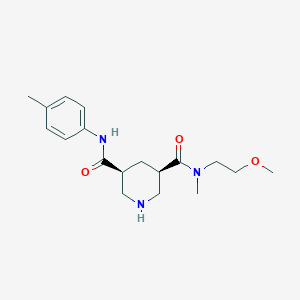![molecular formula C15H21NO2 B5690707 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one](/img/structure/B5690707.png)
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one, also known as MPDV, is a psychoactive drug that belongs to the class of cathinones. MPDV is a synthetic compound that is chemically similar to the natural stimulant found in the khat plant. This drug has been used for research purposes to study its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The exact mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animals. Additionally, this compound has been shown to increase the release of corticosterone, a stress hormone, in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one in lab experiments include its ability to induce stimulant-like effects in animals, which can be useful for studying the central nervous system. However, the limitations of using this compound include its potential for abuse and its psychoactive effects, which may confound experimental results.
Orientations Futures
There are several future directions for research on 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for abuse. Finally, research is needed to develop safer and more effective drugs based on the chemical structure of this compound.
Méthodes De Synthèse
The synthesis of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one involves several steps, including the reaction of 2,3-dimethylphenol with 2-bromoethylamine hydrobromide to form 2-(2,3-dimethylphenoxy)ethylamine. The amine is then reacted with methyl acrylate in the presence of a base to form the corresponding methyl ester. The final step involves the reduction of the ester to the corresponding pyrrolidinone using lithium aluminum hydride.
Applications De Recherche Scientifique
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has been used in scientific research to investigate its potential as a psychoactive drug. Studies have shown that this compound has stimulant-like effects on the central nervous system, similar to other cathinones. This compound has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects.
Propriétés
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-4-6-14(13(11)3)18-10-9-16-12(2)7-8-15(16)17/h4-6,12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLJYZDSIJZGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5690627.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![2-ethyl-9-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5690642.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5690655.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)
![2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5690702.png)
![4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one](/img/structure/B5690710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5690724.png)
![methyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B5690734.png)